molecular formula C13H19NO B2476188 N,3,3-trimethyl-N-phenylbutanamide CAS No. 144691-18-9

N,3,3-trimethyl-N-phenylbutanamide

Cat. No.: B2476188
CAS No.: 144691-18-9
M. Wt: 205.301
InChI Key: WDJYLEAZYLJLQG-UHFFFAOYSA-N
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Description

N,3,3-trimethyl-N-phenylbutanamide is an organic compound with the molecular formula C13H19NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Scientific Research Applications

N,3,3-trimethyl-N-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethyl-N-phenylbutanamide typically involves the reaction of 3,3-dimethylbutanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide. The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalyst: Dehydrating agents like thionyl chloride or phosphorus trichloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Continuous Flow Systems: To ensure consistent production and high yield

    Purification: Techniques such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethyl-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction reactions can convert the amide to amines

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines

    Substitution Products: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of N,3,3-trimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activities

    Interact with Receptors: Modulate receptor functions, leading to various physiological effects

    Affect Cellular Pathways: Influence signaling pathways, gene expression, and cellular metabolism

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N,2-diphenylbutanamide
  • 2-methyl-3-oxo-N-phenylbutanamide
  • 3-(aminocarbothioyl)hydrazono-N-phenylbutanamide

Uniqueness

N,3,3-trimethyl-N-phenylbutanamide stands out due to its specific structural features, such as the presence of three methyl groups and a phenyl ring, which confer unique chemical and biological properties

Properties

IUPAC Name

N,3,3-trimethyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)10-12(15)14(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJYLEAZYLJLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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